molecular formula C24H22ClN3O3S2 B12477689 N-[2-(4-chlorophenoxy)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12477689
M. Wt: 500.0 g/mol
InChI Key: FITGNBXIVRLNHX-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a chlorophenoxyethyl group with a thienopyrimidine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 2-aminothiophene and substituted benzaldehydes. The chlorophenoxyethyl group is then introduced via nucleophilic substitution reactions, followed by the final coupling with the thienopyrimidine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-METHOXYPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
  • N-[2-(4-FLUOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Uniqueness

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the chlorophenoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific binding properties and selectivity towards certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H22ClN3O3S2/c1-15-16(2)33-22-21(15)23(30)28(18-6-4-3-5-7-18)24(27-22)32-14-20(29)26-12-13-31-19-10-8-17(25)9-11-19/h3-11H,12-14H2,1-2H3,(H,26,29)

InChI Key

FITGNBXIVRLNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCOC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Origin of Product

United States

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